molecular formula C10H6ClN3 B15069438 3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-52-3

3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B15069438
CAS No.: 7639-52-3
M. Wt: 203.63 g/mol
InChI Key: RAODSHJLXPOCGT-UHFFFAOYSA-N
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Description

3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-isoquinoline structure, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of isoquinoline derivatives with triazole precursors. One common method involves the Claisen–Schmidt condensation of 3-acetyl tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Potassium Hydroxide: Used as a catalyst in condensation reactions.

    Ethanol: Common solvent for reactions involving this compound.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

    Chalcone Derivatives: Formed via Claisen–Schmidt condensation.

    Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .

Biological Activity

3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and comparative studies with related compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Oxidative Stress : The compound enhances oxidative stress in cells, leading to DNA damage and subsequent apoptosis. This is primarily due to the generation of reactive oxygen species (ROS) that disrupt cellular homeostasis.
  • Upregulation of Pro-apoptotic Genes : It increases the expression of pro-apoptotic genes such as p53 and Bax, which play critical roles in the apoptotic pathway. This upregulation contributes to the induction of programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : The compound reduces the expression of proliferative markers like Ki67, effectively inhibiting cell growth and proliferation. This characteristic makes it a candidate for further development as an anticancer therapeutic agent .

Similar Compounds

This compound shares structural characteristics with other triazolo-isoquinoline derivatives. Notable comparisons include:

CompoundStructural FeaturesBiological Activity
[1,2,4]Triazolo[4,3-a]quinoxalineSimilar triazole coreAntimicrobial and anticancer properties
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline ChalconesTriazole-isoquinoline coreAnticancer activity via apoptosis induction

The unique substitution pattern in 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline imparts distinct chemical reactivity and biological activity compared to these similar compounds.

Synthesis and Derivatives

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological efficacy. For example:

  • Chalcone Derivatives : A series of chalcone derivatives incorporating the triazolo-isoquinoline structure were synthesized. These derivatives exhibited significant antiproliferative effects against various cancer cell lines (e.g., A549 lung cancer cells) and demonstrated IC50 values as low as 0.031 µM for some compounds. The chalcones induced cell cycle arrest at the G2/M phase and promoted apoptosis through intrinsic pathways .

Anticancer Activity

A study evaluated the anticancer potential of novel tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones against breast cancer cell lines (MDA-MB-231). The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis. The mechanism involved both intrinsic and extrinsic apoptotic pathways as well as cell cycle arrest at specific phases (G2/M) .

Antimicrobial Properties

In addition to anticancer activity, this compound has been investigated for its antimicrobial properties. The compound demonstrated efficacy against various bacterial strains in vitro. Its ability to disrupt bacterial cell membranes contributes to its antimicrobial action .

Properties

CAS No.

7639-52-3

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C10H6ClN3/c11-10-13-12-9-8-4-2-1-3-7(8)5-6-14(9)10/h1-6H

InChI Key

RAODSHJLXPOCGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=NN=C3Cl

Origin of Product

United States

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